Cas no 1805321-38-3 (2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile)
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C8H8F2N4/c9-7(10)4-3-5(12)6(1-2-11)14-8(4)13/h3,7H,1,12H2,(H2,13,14)
- InChI Key: OCAVKROKIBBMLV-UHFFFAOYSA-N
- SMILES: FC(C1=C(N)N=C(CC#N)C(=C1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 0.1
- Topological Polar Surface Area: 88.7
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074048-250mg |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile |
1805321-38-3 | 97% | 250mg |
$475.20 | 2022-04-01 | |
| Alichem | A029074048-500mg |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile |
1805321-38-3 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029074048-1g |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile |
1805321-38-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile
Introduction to 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805321-38-3)
2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805321-38-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the pyridine family, which is well-documented for its role in the synthesis of various bioactive molecules. The presence of both amino and nitrile functional groups, along with a difluoromethyl substituent, makes this molecule a versatile intermediate in the development of novel therapeutic agents.
The difluoromethyl group is particularly noteworthy as it is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In recent years, there has been a surge in research focused on incorporating fluorine atoms into small molecule drugs, driven by their ability to influence molecular interactions at the atomic level. The 2,5-diamino moiety further expands the synthetic possibilities, allowing for the construction of more complex structures such as heterocyclic frameworks and peptidomimetics.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and biological activity of compounds like 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile with remarkable accuracy. These computational tools have been instrumental in identifying promising scaffolds for drug discovery programs. For instance, studies have shown that the pyridine-6-acetonitrile core can serve as a key pharmacophore in the design of kinase inhibitors, which are critical targets in oncology and inflammatory diseases.
In the realm of medicinal chemistry, the synthesis of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile has been optimized through various methodologies to ensure high yield and purity. One such approach involves multi-step reactions starting from commercially available precursors, followed by selective functionalization at the 3-position with a difluoromethyl group. The introduction of the nitrile group at the 6-position adds another layer of complexity but also opens up avenues for further derivatization.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science, particularly in the development of advanced polymers and ligands for catalysis. The electron-withdrawing nature of the nitrile group and the electron-donating effects of the amino groups create a balance that can influence electronic properties and reactivity. This makes 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile an intriguing candidate for designing novel materials with tailored properties.
Current research trends indicate that this compound may play a pivotal role in addressing unmet medical needs. For example, studies have hinted at its potential as a precursor for inhibitors targeting enzymes overexpressed in cancer cells. The difluoromethyl group's ability to enhance binding interactions with biological targets has been leveraged to improve drug efficacy. Additionally, modifications to the amino groups could lead to peptidomimetics with enhanced bioavailability and reduced immunogenicity.
The synthesis and characterization of 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile have also benefited from advancements in spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These tools provide detailed insights into molecular structure and dynamics, which are crucial for understanding biological activity. High-resolution NMR data have confirmed the connectivity of atoms and revealed unexpected conformations that could influence drug-like properties.
In conclusion, 2,5-Diamino-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805321-38-3) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug discovery programs targeting various diseases. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to make significant contributions to both academia and industry.
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